molecular formula C12H24 B569281 trans-1-Methyl-2-(4-methylpentyl)cyclopentane CAS No. 66553-50-2

trans-1-Methyl-2-(4-methylpentyl)cyclopentane

Cat. No.: B569281
CAS No.: 66553-50-2
M. Wt: 168.324
InChI Key: YWCSZNJUSYMHHA-VXGBXAGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-(4-methylpentyl)cyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-Methyl-2-(4-methylpentyl)cyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) is a typical method.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, elevated pressure and temperature.

    Substitution: Cl₂, Br₂, UV light or heat.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-1-Methyl-2-(4-methylpentyl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

  • trans-1-Methyl-2-propylcyclopentane
  • trans-1-Methyl-2-pentylcyclopentane
  • cis-1-Methyl-2-(4-methylpentyl)cyclopentane

Uniqueness: trans-1-Methyl-2-(4-methylpentyl)cyclopentane is unique due to its specific stereochemistry and the presence of both a methyl group and a 4-methylpentyl group. This configuration imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-10(2)6-4-8-12-9-5-7-11(12)3/h10-12H,4-9H2,1-3H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCSZNJUSYMHHA-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025810
Record name (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66553-50-2
Record name (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66553-50-2
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